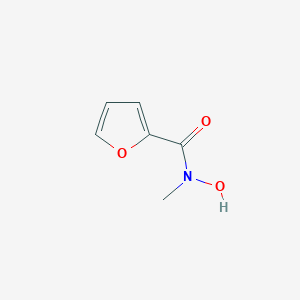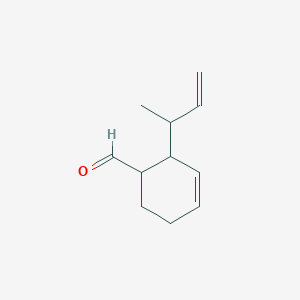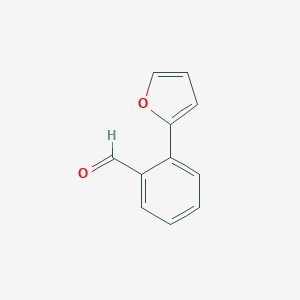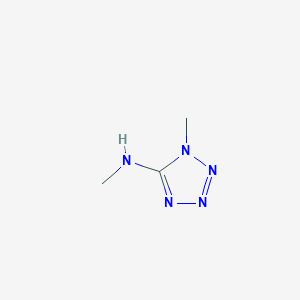
10-Undecenyltrichlorosilane
Overview
Description
10-Undecenyltrichlorosilane is a useful research compound. Its molecular formula is C11H21Cl3Si and its molecular weight is 287.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adhesion Promotion
10-Undecenyltrichlorosilane has been studied for its role as an adhesion promoter. Research by Cave and Kinloch (1992) on the structure of adsorbed silane films on aluminum substrates highlighted the use of this compound as an effective adhesion promoter. The study found that these silanes could yield high adhesive fracture energies under dry conditions, though their performance varied with the presence of moisture (Cave & Kinloch, 1992).
Hydrosilylation Reactions
This compound has been used in hydrosilylation reactions. Saghian and Gertner (1974) studied the addition of various silicon hydrides to esters of long-chain unsaturated fatty acids, including 10-undecenoic acid, with a focus on catalysts, temperature, and solvents. The research indicated higher yields in the presence of chloroplatinic acid or Pt on C catalysts, especially with methyl 10-undecenoate (Saghian & Gertner, 1974).
Development of Biobased Silicon-Containing Polyurethanes
Lligadas et al. (2006) explored the creation of biobased silicon-containing polyurethanes using this compound. Their work involved hydrosilylation followed by a reduction of carboxylate groups, resulting in polymers with improved thermal, mechanical, and flame-retardant properties, making them suitable for fire-resistant applications (Lligadas et al., 2006).
Creation of Carboxyl-Terminated Monolayers
Hallen & Hallen (2008) developed a method to produce carboxyl-terminated alkylsiloxane monolayers on silicon through the ozonolysis of this compound self-assembled monolayers. This method significantly altered surface hydrophilicity, indicating potential for further chemical modification and diverse applications (Hallen & Hallen, 2008).
Vapor Phase Deposition of Vinyl-Terminated Films
Adamkiewicz et al. (2012) demonstrated that this compound could be used for vapor phase deposition of vinyl-terminated self-assembled monolayers on silicon oxide substrates. This method offers advantages in cases where solution preparation is not feasible, such as with silicon microstructures (Adamkiewicz et al., 2012).
Polymerization to Create Macromonomers
Research by Schulze et al. (2010) involved synthesizing poly(10-undecene-1-ol) as precursors for potential polar macromonomers using metallocene-catalyzed polymerization. This study highlighted the importance of terminal double bonds in the polymerization process (Schulze et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
10-Undecenyltrichlorosilane is an organosilicon compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also important to prevent the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
trichloro(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLNZJAHAUGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402583 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17963-29-0 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Undecenyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-Undecenyltrichlorosilane interact with silicon surfaces and what are the resulting properties?
A: this compound (10-UTS) forms self-assembled monolayers (SAMs) on silicon surfaces through a two-step process: [, , ]
Q2: How can the surface properties of this compound SAMs be further modified?
A: The terminal alkene group of this compound SAMs provides a versatile chemical handle for further surface modifications. One common approach is ozonolysis, which cleaves the carbon-carbon double bond in the alkene, ultimately yielding a carboxylic acid (-COOH) group. [] This transformation significantly alters the surface properties, switching from hydrophobic to hydrophilic due to the polar nature of the carboxylic acid group. This hydrophilic surface then allows for further chemical modifications and bioconjugation strategies. []
Q3: Can you elaborate on the application of controlled surface reactions in tailoring the wettability of this compound modified surfaces?
A: Researchers have successfully employed controlled oxidation reactions to generate radially inward wettability gradients on surfaces modified with this compound SAMs. [] By precisely controlling the oxidation of the terminal alkene groups to carboxylic acid groups, a gradient is formed with a hydrophilic center and hydrophobic exterior. This technique allows for precise control over the size and shape of the gradient without the need for complex fabrication methods like elastomeric stamps. [] The resulting surfaces demonstrate a unique water-collecting capability due to the radial wettability gradient, showcasing the potential for applications in microfluidics and water harvesting. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)









